molecular formula C16H25N5O6 B13857274 Dihydrozeatin 9-Glucoside

Dihydrozeatin 9-Glucoside

Cat. No.: B13857274
M. Wt: 383.40 g/mol
InChI Key: DRPMMLWYLAPTPK-NQQPWZSVSA-N
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Description

Dihydrozeatin 9-glucoside (DHZ9G) is an isoprenoid cytokinin (CK), a class of plant hormones critical for regulating cell division, nutrient allocation, and stress responses. Structurally, DHZ9G consists of dihydrozeatin (DHZ), a saturated side-chain derivative of zeatin, conjugated with a glucose moiety at the N⁹ position of the adenine ring . This 9-glucoside modification renders DHZ9G biologically inactive, classifying it as a stable storage form that can be hydrolyzed to release active DHZ under specific physiological conditions . DHZ9G is widely distributed in plants, with elevated levels observed in tissues like callus cultures, embryos, and stressed organs, where it modulates cytokinin homeostasis .

Properties

Molecular Formula

C16H25N5O6

Molecular Weight

383.40 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxane-3,4,5-triol

InChI

InChI=1S/C16H25N5O6/c1-8(4-22)2-3-17-14-10-15(19-6-18-14)21(7-20-10)16-13(26)12(25)11(24)9(5-23)27-16/h6-9,11-13,16,22-26H,2-5H2,1H3,(H,17,18,19)/t8?,9-,11-,12+,13+,16-/m1/s1

InChI Key

DRPMMLWYLAPTPK-NQQPWZSVSA-N

Isomeric SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO

Canonical SMILES

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(C(O3)CO)O)O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydrozeatin 9-Glucoside typically involves the glycosylation of dihydrozeatin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation involves the use of glycosyltransferases, which transfer a glucose molecule to dihydrozeatin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to achieve the same result .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic glycosylation processes, where dihydrozeatin is incubated with glycosyltransferases and glucose donors in bioreactors. This method is preferred due to its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dihydrozeatin 9-Glucoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Dihydrozeatin 9-Glucoside has several scientific research applications, including:

Mechanism of Action

Dihydrozeatin 9-Glucoside exerts its effects by interacting with cytokinin receptors in plant cells. These receptors are part of a signaling pathway that regulates various physiological processes. Upon binding to the receptor, this compound activates a cascade of molecular events that lead to changes in gene expression and cellular responses. This includes promoting cell division, delaying leaf senescence, and enhancing stress tolerance .

Comparison with Similar Compounds

Table 1: Structural Comparison of DHZ9G with Related Cytokinin Glucosides

Compound Side Chain Conjugation Site Bioactivity Primary Role
DHZ9G Dihydrozeatin N⁹ Inactive Storage, stress adaptation
trans-Zeatin 9-glucoside (tZ9G) trans-Zeatin N⁹ Inactive Storage, developmental regulation
cis-Zeatin 9-glucoside (cZ9G) cis-Zeatin N⁹ Inactive Storage, species-specific roles
Isopentenyladenine 9-glucoside (iP9G) Isopentenyladenine N⁹ Inactive Storage, translocation
Dihydrozeatin-O-glucoside (DHZOG) Dihydrozeatin O-glucoside Inactive Long-term storage, stability
  • DHZ9G vs. tZ9G : Both are N⁹-glucosides, but DHZ9G’s saturated side chain (dihydrozeatin) confers greater stability compared to tZ9G’s unsaturated trans-zeatin backbone . tZ9G is more abundant in actively proliferating tissues (e.g., oil palm callus), while DHZ9G accumulates in embryos and stress-adapted tissues .
  • DHZ9G vs. iP9G: iP9G, derived from isopentenyladenine, is a major translocation form in xylem sap, whereas DHZ9G is tissue-specific and linked to developmental anomalies in oil palm .
  • DHZ9G vs. DHZOG : O-glucosides (e.g., DHZOG) are more resistant to enzymatic degradation than N-glucosides, making them long-term storage forms .

Tissue-Specific Distribution and Stress Responses

Table 2: Tissue-Specific Levels of 9-Glucosides in Oil Palm (pmol/g DW)

Tissue Type DHZ9G tZ9G iP9G Reference
Normal Callus 6–40× higher 5,931–11,592 Moderate
Mantled Callus 6–40× lower 1,276–1,303 Elevated
Developed Inflorescences Low Low High (mantled)
  • Developmental Regulation: In oil palm, DHZ9G levels are 6–40× lower in mantled (abnormal) inflorescences compared to normal tissues, suggesting its role in maintaining cytokinin balance during fruit development .
  • Stress Adaptation : Under heat stress, tZ9G and iP9G levels increase in rice varieties like N22 and HHZ, while DHZ9G remains unaffected, indicating differential regulation of glucoside pools .

Metabolic Pathways and Conversion

  • Activation : DHZ9G is hydrolyzed by β-glucosidases to release active DHZ, which binds cytokinin receptors (e.g., CRE1/AHK4) to regulate root growth and vascular development .
  • Interconversion with Ribosides : DHZ9G can be metabolized to dihydrozeatin riboside (DHZR) and ribotide (DHZRMP) in vitro, but these pathways are less prominent compared to tZ9G and iP9G .

Q & A

Q. What are the challenges in distinguishing DHZ9G from isomeric cytokinin glucosides?

  • Analytical Pitfalls : cis-zeatin 9-glucoside (cZ9G) and DHZ9G share similar mass spectra. Use chiral columns (e.g., Lux Cellulose-3) for stereochemical resolution. Confirm identities via enzymatic hydrolysis with β-glucosidase, which selectively cleaves O-glucosides but not N-glucosides .

Key Considerations for Future Research

  • Temporal-Spatial Profiling : Combine single-cell RNA-seq with cytokinin biosensors to map DHZ9G dynamics in root meristems .
  • Evolutionary Context : Compare DHZ9G metabolism in basal plants (e.g., Physcomitrella) and angiosperms to elucidate conserved pathways .

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